molecular formula C9H12ClNO2 B2392969 5-Isopropylnicotinic acid hydrochloride CAS No. 2375269-80-8

5-Isopropylnicotinic acid hydrochloride

Cat. No.: B2392969
CAS No.: 2375269-80-8
M. Wt: 201.65
InChI Key: SKLBRVSFBWBPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylnicotinic acid hydrochloride is a chemical compound supplied for research and development purposes. It is provided as a solid and requires cold-chain transportation to ensure stability . Researchers can utilize this compound as a building block or intermediate in various chemical synthesis processes, particularly in pharmaceutical and organic chemistry research. The product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Chemical Identifiers • CAS Number: 2375269-80-8 • Molecular Formula: C9H12ClNO2 • Molecular Weight: 201.65 g/mol • SMILES: O=C(C1=CC(C(C)C)=CN=C1)O.[H]Cl For complete handling and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

5-propan-2-ylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6(2)7-3-8(9(11)12)5-10-4-7;/h3-6H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLBRVSFBWBPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Transformative Chemistry of 5 Isopropylnicotinic Acid Hydrochloride

Advanced Synthetic Strategies for 5-Isopropylnicotinic Acid and its Hydrochloride Salt

The synthesis of 5-isopropylnicotinic acid and its subsequent conversion to the hydrochloride salt involves sophisticated organic chemistry techniques. The construction of the substituted nicotinic acid core is a key challenge, requiring strategic, multi-step approaches.

Multi-step Organic Synthesis Approaches to the Nicotinic Acid Core

While direct synthesis routes for 5-isopropylnicotinic acid are not extensively documented in publicly available literature, plausible and efficient multi-step pathways can be designed based on established methodologies for analogous 5-substituted nicotinic acids. Two primary strategies involve building the molecule from a pre-functionalized pyridine (B92270) ring or by constructing the ring itself.

Strategy A: Functionalization of a Pre-existing Pyridine Ring

This common approach begins with a readily available pyridine derivative, which is then functionalized at the 5-position. A highly effective method involves the use of 5-halonicotinic acid derivatives as key intermediates.

Halogenation: The synthesis can commence with 3-cyanopyridine, which undergoes halogenation to introduce a bromine or chlorine atom at the 5-position, yielding 5-bromo-3-cyanopyridine or 5-chloro-3-cyanopyridine. This step can be achieved using solid halogenating reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under thermal conditions. google.comgoogle.com

Esterification/Hydrolysis: The cyano group is then hydrolyzed to a carboxylic acid. Often, this is performed in a two-step process where the cyano group is first converted to an ester (e.g., ethyl nicotinate) followed by hydrolysis to the carboxylic acid. chemicalbook.com Alternatively, direct hydrolysis of the nitrile can be accomplished using strong acidic conditions, such as concentrated hydrochloric acid, which simultaneously prepares the nicotinic acid. google.com

Cross-Coupling: The pivotal introduction of the isopropyl group is achieved via a transition-metal-catalyzed cross-coupling reaction. The 5-halonicotinate intermediate can be coupled with an isopropyl-containing organometallic reagent. Reactions such as the Negishi coupling (using an isopropylzinc reagent), Suzuki coupling (using isopropylboronic acid), or Kumada coupling (using isopropyl Grignard reagent) are suitable for this C-C bond formation. nih.govtcichemicals.comustc.edu.cn Palladium or nickel catalysts are typically employed. nih.govmdpi.com

Final Hydrolysis: If an ester was used as a protecting group for the carboxylic acid, a final hydrolysis step (acidic or basic) is required to yield the target 5-isopropylnicotinic acid. researchgate.net

Strategy B: Oxidation of a Dialkylpyridine Precursor

An alternative route starts with a pyridine ring already bearing the necessary alkyl substituents, followed by selective oxidation.

Precursor Synthesis: This pathway requires the synthesis of 3-isopropyl-5-methylpyridine. The synthesis of such polysubstituted pyridines can be complex.

Selective Oxidation: The methyl group at the 3-position is then selectively oxidized to a carboxylic acid, leaving the more robust isopropyl group at the 5-position intact. This transformation is analogous to the industrial oxidation of 3,5-dimethylpyridine (B147111) (3,5-lutidine) to 5-methylnicotinic acid using oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide in sulfuric acid. google.comchemicalbook.com Careful control of reaction conditions is crucial to prevent over-oxidation or oxidation of the isopropyl group.

The following table provides a comparative overview of these synthetic strategies.

FeatureStrategy A: Cross-CouplingStrategy B: Precursor Oxidation
Starting Materials 3-cyanopyridine, Isopropyl organometallic reagent3-isopropyl-5-methylpyridine
Key Reactions Halogenation, Cross-Coupling (e.g., Negishi, Suzuki), HydrolysisSelective Oxidation
Advantages Convergent, modular (allows for various alkyl groups), well-established coupling methods. nih.govPotentially fewer steps if the precursor is available.
Challenges Requires handling of organometallic reagents, catalyst optimization.Synthesis of the dialkylpyridine precursor, achieving selective oxidation of the methyl group over the isopropyl group. google.com

Hydrochloride Salt Formation Methodologies

The conversion of 5-isopropylnicotinic acid (a free base) into its hydrochloride salt is a standard acid-base reaction. This process is typically performed to enhance the compound's solubility in aqueous media and improve its stability and handling characteristics as a crystalline solid.

The methodology involves reacting the purified 5-isopropylnicotinic acid with hydrogen chloride (HCl). The HCl can be introduced in various forms:

As a gas bubbled through a solution of the free base in an inert organic solvent, such as diethyl ether or dioxane.

As a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether, methanol, or isopropanol) added directly to a solution of the free base.

Upon reaction, the basic nitrogen atom of the pyridine ring is protonated, forming the pyridinium (B92312) cation, with chloride as the counter-ion. The resulting 5-isopropylnicotinic acid hydrochloride typically precipitates from the non-polar organic solvent and can be isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.

Exploration of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of 5-isopropylnicotinic acid aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. rasayanjournal.co.in While specific studies on this compound are scarce, principles can be adapted from the broader synthesis of nicotinic acid and its derivatives. nih.govresearchgate.netresearchgate.net

Atom Economy: Utilizing catalytic processes, such as the transition-metal-catalyzed cross-coupling step, maximizes the incorporation of atoms from reactants into the final product, which is superior to stoichiometric reagents.

Safer Solvents and Reagents: Industrial production of nicotinic acid often involves harsh oxidants like nitric acid, which generates significant nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Greener alternatives include catalytic air oxidation or the use of hydrogen peroxide. google.com In the cross-coupling step, replacing hazardous solvents with more benign alternatives is a key consideration.

Energy Efficiency: Microwave-assisted synthesis has emerged as a green technique for accelerating organic reactions, including the formation of pyridine derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

Biocatalysis: Enzymatic processes offer a highly sustainable route. For instance, the hydrolysis of a nitrile precursor (e.g., 5-isopropyl-3-cyanopyridine) to the corresponding carboxylic acid can potentially be achieved using nitrilase enzymes in aqueous media under mild conditions, avoiding the use of strong acids or bases.

Chemical Reactivity and Mechanistic Analysis of 5-Isopropylnicotinic Acid

The chemical behavior of 5-isopropylnicotinic acid is dictated by the interplay of its three key structural components: the carboxylic acid group, the electron-deficient pyridine ring, and the electron-donating isopropyl substituent.

Participation in Characteristic Chemical Transformations

5-Isopropylnicotinic acid is expected to undergo reactions typical of both carboxylic acids and substituted pyridines.

Reactions of the Carboxylic Acid Group: The -COOH group is the primary site for many common organic transformations.

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) yields the corresponding ester.

Amide Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine, produces amides. wikipedia.org This is a common method for creating diverse derivatives. ekb.eg

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-hydroxymethyl-5-isopropylpyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions involving the Pyridine Ring: The pyridine ring is generally electron-deficient and resistant to electrophilic aromatic substitution.

N-Oxidation: The ring nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Hydroxylation: Certain enzymatic or microbial transformations can introduce a hydroxyl group onto the pyridine ring, often with high regioselectivity. nih.gov

The table below summarizes these potential chemical transformations.

Functional GroupReaction TypeReagentsProduct Type
Carboxylic AcidEsterificationAlcohol (R'-OH), Acid catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmide Formation1. SOCl₂ or (COCl)₂ 2. Amine (R'₂NH)Amide
Carboxylic AcidReductionLiAlH₄, followed by H₂O workupPrimary Alcohol
Pyridine NitrogenN-OxidationH₂O₂ or m-CPBAPyridine N-oxide

Reaction Pathway Elucidation and Intermediates Identification

Understanding the reaction mechanisms provides insight into the reactivity and allows for the optimization of synthetic procedures.

Mechanism of Amide Formation: The conversion of the carboxylic acid to an amide proceeds through a well-established pathway. First, the carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. The key to this step is the conversion of the hydroxyl group into a better leaving group. Pyridine is often used as a base in these reactions to neutralize the HCl byproduct. wikipedia.orgreddit.com The subsequent step involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of the stable amide product.

Mechanism of Pyridine Ring Oxidation: The oxidation of the pyridine nitrogen involves the electrophilic attack of the oxidizing agent on the lone pair of electrons of the nitrogen atom. For instance, with a peroxy acid like m-CPBA, the reaction proceeds via a concerted mechanism where the oxygen atom is transferred to the nitrogen, forming the N-oxide and the corresponding carboxylic acid byproduct.

The identification of specific reaction intermediates for 5-isopropylnicotinic acid would necessitate detailed experimental investigation using techniques such as:

Spectroscopic Analysis: Monitoring reactions using NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy to observe the appearance and disappearance of signals corresponding to starting materials, intermediates, and products.

Trapping Experiments: Introducing a reagent that can react specifically with a suspected short-lived intermediate to form a stable, characterizable product, thereby providing evidence for the intermediate's existence.

Without dedicated studies on this specific molecule, mechanistic pathways are inferred from the extensive body of knowledge on the reactivity of carboxylic acids and pyridine derivatives. researchgate.netresearchgate.net

Catalytic Applications and Role in Reaction Systems

Synthesis and Characterization of this compound Derivatives and Analogues

Rational Design and Preparative Methods for Structural Modifications

The rational design of derivatives of this compound would theoretically follow established principles of medicinal and materials chemistry, focusing on modifying the carboxylic acid, the isopropyl group, or the pyridine ring to tune electronic, steric, and pharmacokinetic properties. However, specific examples and detailed preparative methods for such rationally designed structural modifications of 5-Isopropylnicotinate hydrochloride are not extensively documented in readily accessible scientific literature. General synthetic strategies for the modification of nicotinic acid derivatives can be inferred but are not specific to this compound.

Exploration of Heterocyclic Compounds and Other Functionalized Derivatives

While the synthesis of various heterocyclic compounds derived from nicotinic acid is a broad and well-established field of organic chemistry, specific studies detailing the exploration and synthesis of heterocyclic compounds and other functionalized derivatives originating directly from this compound are not prominently featured in the reviewed literature. The synthesis of derivatives would likely involve standard organic transformations of the carboxylic acid functional group into esters, amides, or other functionalities, which could then be used in cyclization reactions to form new heterocyclic rings. However, detailed research findings, including reaction conditions and characterization data for such derivatives of this compound, are not specifically available.

Advanced Spectroscopic and Structural Characterization of 5 Isopropylnicotinic Acid Hydrochloride

Crystallographic Research and Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the most definitive picture of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, specific crystallographic data for 5-Isopropylnicotinic acid hydrochloride is not widely available in public databases. However, studies on related nicotinic acid derivatives have been conducted, revealing insights into their crystal packing and hydrogen bonding networks. nih.govuzh.chnanomegas.com A crystallographic study of this compound would be expected to show the protonated pyridinium (B92312) nitrogen forming a strong hydrogen bond with the chloride anion. Furthermore, the carboxylic acid groups would likely engage in intermolecular hydrogen bonding, potentially forming dimers or extended chains, which is a common structural motif for carboxylic acids in the solid state.

Single Crystal X-Ray Diffraction (SC-XRD) for Unit Cell Parameters and Space Group Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. rigaku.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the fundamental building block of the crystal, known as the unit cell, can be characterized. This analysis provides the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—as well as the crystal system and the space group, which describes the symmetry elements present in the structure. researchgate.net

This foundational data allows for the determination of the molecule's conformation, bond lengths, and bond angles with very high precision. For a compound like this compound, SC-XRD would reveal the protonation site (the pyridine (B92270) nitrogen), the geometry of the isopropyl and carboxylic acid groups, and its spatial relationship with the chloride counter-ion.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Nicotinic Acid Derivative Hydrochloride. This table presents typical parameters expected from an SC-XRD analysis of a compound similar to this compound.

ParameterValue
Empirical FormulaC₉H₁₂ClNO₂
Formula Weight201.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.15
b (Å)14.50
c (Å)9.80
α (°)90
β (°)105.5
γ (°)90
Volume (ų)980.0
Z (molecules/unit cell)4

Powder X-Ray Diffraction (PXRD) for Crystalline Phase and Purity Assessment

Powder X-Ray Diffraction (PXRD) is a rapid and powerful technique used to analyze microcrystalline materials. nih.govunits.it For this compound, PXRD serves as a crucial tool for confirming the identity and purity of a bulk sample. researchgate.net The resulting diffraction pattern, which plots intensity versus the diffraction angle (2θ), acts as a unique "fingerprint" for a specific crystalline phase.

The experimental PXRD pattern of a synthesized batch can be compared to the theoretical pattern calculated from the SC-XRD data. A precise match confirms that the bulk material has the same crystal structure as the single crystal analyzed. Furthermore, the absence of peaks corresponding to potential impurities, unreacted starting materials, or different polymorphic forms confirms the sample's high phase purity. Sharp, well-defined peaks in the diffractogram are indicative of a highly crystalline material. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that govern how molecules are packed in a crystal. nih.govscirp.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies, color-coded to highlight different aspects of its interaction with neighboring molecules.

For this compound, the surface is typically mapped with a normalized contact distance (d_norm). This visualization reveals key points of contact, with bright red spots indicating close intermolecular interactions, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. mdpi.com

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis.

Interaction TypeContribution (%)
H···H45%
O···H / H···O28%
Cl···H / H···Cl22%
C···H / H···C5%

Supramolecular Motifs and Hydrogen Bonding Network Analysis

In the crystal structure of this compound, the protonated pyridine nitrogen (N⁺-H) and the carboxylic acid hydroxyl group (O-H) are the primary hydrogen bond donors. The chloride anion (Cl⁻) and the carbonyl oxygen of the carboxylic acid are the main acceptors. A strong N⁺-H···Cl⁻ hydrogen bond is expected to be a defining feature, linking the cation and anion. These ion pairs are then further assembled into more complex architectures, such as chains or sheets, through O-H···O or O-H···Cl⁻ hydrogen bonds. nih.govnih.govresearchgate.net The precise geometry of these bonds—their lengths and angles—determines the dimensionality and stability of the resulting supramolecular assembly. mdpi.com

Table 3: Expected Hydrogen Bond Geometry.

Donor-H···Acceptor (D-H···A)D···A Distance (Å)D-H···A Angle (°)Symmetry Operation
N1-H1···Cl13.05168x, y, z
O1-H2···O22.65175-x+1, -y, -z+1
C7-H7A···Cl13.50145x, y-1, z

Computational and Theoretical Investigations of 5 Isopropylnicotinic Acid Hydrochloride

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are fundamental to elucidating the intrinsic properties of 5-Isopropylnicotinic acid hydrochloride at the atomic and electronic levels. These methods range from highly accurate ab initio and density functional theory calculations to more computationally efficient semi-empirical approaches.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure of molecules. For derivatives of nicotinic acid, these calculations provide a detailed understanding of molecular geometry, electronic properties, and vibrational frequencies. Methods such as Hartree-Fock (HF) and DFT with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and predict electronic parameters. ijcce.ac.irresearchgate.net

DFT calculations can elucidate key electronic properties that govern the reactivity and interaction of the molecule. electrochemsci.orgresearchgate.netmdpi.com These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and the molecular electrostatic potential (MEP). electrochemsci.orgmdpi.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. mdpi.com

For instance, in studies of related pyridine (B92270) dicarboxylic acids, DFT calculations have been used to determine these quantum chemical parameters to predict their behavior in various chemical environments. electrochemsci.orgresearchgate.net The molecular electrostatic potential map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. mdpi.com

Table 1: Illustrative Electronic Properties of a Nicotinic Acid Derivative Calculated by DFT

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential7.0 eV
Electron Affinity0.8 eV
Dipole Moment3.5 D

Note: The data in this table is illustrative for a nicotinic acid derivative and not specific to this compound, as direct computational studies on this specific compound are not widely available.

Semi-Empirical Methods for Molecular Properties and Reactivity Prediction

Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism but include approximations and parameters from experimental data, offer a computationally less expensive alternative to ab initio and DFT methods. wikipedia.org These methods, such as PM6 (Parameterization Method 6), are particularly useful for larger molecules and for preliminary screening of molecular properties. wikipedia.orgnih.govoptibrium.com

Semi-empirical methods have been successfully used to predict various molecular properties, including heats of formation, dipole moments, and ionization potentials. wikipedia.org They are also employed in quantitative structure-activity relationship (QSAR) studies to correlate molecular structure with chemical or biological activity. optibrium.com For pyridine derivatives, semi-empirical methods have been used to predict properties like pKa values with a reasonable degree of accuracy, often comparable to more computationally intensive ab initio methods when appropriate reference molecules are used. nih.govnih.gov

The speed of semi-empirical calculations makes them suitable for predicting the reactivity of a large number of related compounds, which can be valuable in the early stages of chemical research and development. optibrium.com

Computational Analysis of Spectroscopic Data Correlation

Computational methods are instrumental in the analysis and interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies of a molecule, researchers can assign the observed spectral bands to specific vibrational modes. researchgate.net

For nicotinic acid and its derivatives, DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FT-IR and Raman spectra after appropriate scaling. This correlation between theoretical and experimental spectra allows for a detailed understanding of the molecular structure and bonding. researchgate.net Such studies can also help in identifying different conformers of a molecule, as each conformer will have a unique vibrational spectrum.

Computational spectroscopy can also be extended to predict other types of spectra, such as UV-Vis and NMR spectra, further aiding in the structural elucidation of complex molecules. ijcce.ac.irresearchgate.netrsc.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Landscape Exploration and Stability Assessment

The presence of the isopropyl group in this compound introduces rotational flexibility, leading to multiple possible conformations. Understanding the conformational landscape is crucial as different conformers can have different energies, properties, and biological activities.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers (local minima). The rotation around the bond connecting the isopropyl group to the pyridine ring is a key conformational variable. The relative stability of different conformers is determined by their potential energies, with lower energy conformers being more populated at equilibrium. The study of substituted aromatic rings often involves analyzing the torsional angles to determine the preferred orientation of the substituent group relative to the ring. rsc.orgnih.gov

Simulation of Intermolecular Interactions and Solvation Effects

Molecular dynamics simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as a solvent. For a molecule like this compound, which is likely to be studied in an aqueous environment, MD simulations can model the interactions between the solute and water molecules. researchgate.netnih.govresearchgate.netscispace.com

These simulations can reveal details about the solvation shell, including the number of water molecules surrounding the solute and the nature of the hydrogen bonds formed. researchgate.netnih.govresearchgate.net The behavior of pyridine and its derivatives in water has been a subject of such simulations, providing insights into the solute-solvent interactions that influence the compound's properties and reactivity. researchgate.netnih.gov

The explicit inclusion of solvent molecules in MD simulations provides a more realistic model of the system compared to gas-phase calculations and is essential for understanding processes such as dissolution and transport. scispace.com

Predictive Modeling and In Silico Design for Functional Applications

The advancement of computational chemistry and data science has opened new avenues for the in silico design and discovery of novel materials and molecules. For a compound such as this compound, these predictive and theoretical approaches allow for the exploration of its potential in various functional applications without the immediate need for extensive, resource-intensive laboratory synthesis and testing. By leveraging computational frameworks, cheminformatics, and machine learning, researchers can model the behavior of this specific molecule, predict its properties, and rationally design new materials or related compounds with tailored functionalities.

Development of Computational Frameworks for Material Design

Computational frameworks provide a systematic methodology for designing new materials by integrating theoretical models, simulation techniques, and data analysis. These frameworks are instrumental in accelerating the discovery of functional materials by predicting their structural, electronic, and chemical properties before synthesis. chemrxiv.orgslideshare.net For this compound, its structure—featuring a pyridine ring, a carboxylic acid group, and an isopropyl substituent—makes it a candidate as an organic linker or building block for more complex supramolecular structures, such as Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). mit.edursc.orgmdpi.com

The design of such materials using computational frameworks typically involves a multi-step process:

Hypothetical Structure Generation: Algorithms are used to generate vast libraries of hypothetical crystal structures. For instance, this compound could be combined with various metal nodes to create a virtual library of potential MOFs. mdpi.com

Property Prediction: High-throughput computational screening is then employed to predict key properties of these virtual materials. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate electronic properties, structural stability, and potential catalytic activity. chemrxiv.orgrsc.orgnih.gov

Stability and Feasibility Analysis: The generated structures are analyzed for thermodynamic and kinetic stability to filter out materials that are unlikely to be synthesizable or stable under operational conditions. mit.edu Machine learning models trained on existing materials databases can rapidly predict the stability of new hypothetical structures. chemrxiv.orgmit.edu

A hypothetical computational workflow for designing a MOF using 5-Isopropylnicotinic acid as a linker is outlined below.

Table 1: Hypothetical Computational Framework for MOF Design

Step Computational Method Purpose Expected Output for a 5-Isopropylnicotinic Acid-Based MOF
1. Structure Generation Automated crystal structure generation algorithms (e.g., in pymatgen) To create a diverse set of hypothetical MOF topologies by combining the organic linker with various metal secondary building units (SBUs). mdpi.com A virtual library of thousands of unique MOF structures incorporating the 5-isopropylnicotinate linker.
2. Geometry Optimization Density Functional Theory (DFT) with periodic boundary conditions To determine the most stable, low-energy geometric configuration for each hypothetical structure. Optimized lattice parameters and atomic positions for each candidate MOF.
3. Property Calculation DFT, Grand Canonical Monte Carlo (GCMC) simulations To predict functional properties such as electronic band structure, porosity, and gas adsorption capacity (e.g., for CO2 capture). rsc.orgresearchgate.net Predicted values for band gap, surface area, pore volume, and gas uptake isotherms.

This in silico approach enables the rational design of materials by focusing experimental efforts on the most promising candidates identified through computation, thereby saving significant time and resources. chemrxiv.orgmdpi.com

Applications of Cheminformatics and Machine Learning in Compound Discovery

Cheminformatics and machine learning (ML) have become indispensable tools in modern compound discovery, transforming the traditional trial-and-error approach into a data-driven process. mit.edumdpi.com These disciplines utilize computational techniques to analyze vast chemical datasets, predict molecular properties, and generate novel molecular structures with desired activities. acs.orgneovarsity.org For a scaffold like 5-Isopropylnicotinic acid, these methods can be applied to explore its therapeutic potential by designing derivatives with optimized properties, such as enhanced binding affinity to a biological target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a cornerstone of cheminformatics that establishes a mathematical relationship between the chemical structure of a compound and its biological activity. For nicotinic acid derivatives, QSAR studies have been used to understand how different substituents on the pyridine ring affect their binding affinity to nicotinic acetylcholine receptors (nAChRs). researchgate.netresearchgate.netnih.gov A hypothetical QSAR model could be developed for a series of analogs of 5-Isopropylnicotinic acid to predict their binding affinity to a specific nAChR subtype.

Such a model is typically represented by a linear equation:

Biological Activity (e.g., pKi) = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...

The descriptors are numerical representations of the molecule's physicochemical properties.

Table 2: Example of a Hypothetical 2D-QSAR Model for Nicotinic Acid Derivatives

Descriptor Description Hypothetical Coefficient Implication for Design
cLogP Logarithm of the octanol-water partition coefficient +0.45 Increased lipophilicity is positively correlated with activity.
TPSA Topological Polar Surface Area -0.20 Lower polarity is favorable for activity.
MW Molecular Weight -0.15 Smaller molecular size is preferred.

| Sterimol L | A steric parameter representing the length of a substituent at a specific position. | -0.30 | Bulky substituents at this position decrease activity, consistent with findings in other nAChR ligand studies. nih.govacs.org |

Machine Learning and Generative Models

Beyond traditional QSAR, advanced machine learning algorithms are being employed to build more complex and predictive models. nih.govrsc.orgmdpi.com Deep neural networks, for instance, can learn intricate structure-property relationships from large datasets. researchgate.net These models can be used for virtual screening, where massive chemical libraries are computationally evaluated to identify potential "hits" for a specific biological target. neovarsity.org

Furthermore, generative deep learning models can design entirely new molecules de novo. mit.eduacs.orgresearchgate.net Trained on vast databases of known molecules, these models learn the underlying rules of chemical structure and bonding. researchgate.net They can then be biased to generate novel compounds that are predicted to have specific desirable properties, such as high binding affinity, good solubility, and synthetic accessibility. mit.eduacs.org This "inverse design" approach allows researchers to specify the desired properties and receive computer-generated molecular structures as potential solutions, fundamentally accelerating the discovery of new functional compounds based on scaffolds like 5-Isopropylnicotinic acid. nih.gov

Table 3: Comparison of Machine Learning Models for Bioactivity Prediction

Model Type Description Potential Application for 5-Isopropylnicotinic Acid Derivatives
Random Forest An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression). Predicting whether a new derivative will be active or inactive against a target.
Support Vector Machine (SVM) A supervised learning model that finds a hyperplane in an N-dimensional space that distinctly classifies the data points. Classifying compounds as binders or non-binders to a specific receptor subtype.
Graph Neural Network (GNN) A type of neural network that directly operates on the graph structure of a molecule, learning features from its atoms and bonds. Predicting complex properties like ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for novel derivatives.

| Variational Autoencoder (VAE) | A generative model that learns a compressed representation of the input data (molecules) and can then generate new data points from this learned representation. slideshare.net | De novo design of novel nicotinic acid analogs with optimized, multi-parameter profiles (e.g., high potency and low toxicity). |

By integrating these computational and theoretical approaches, the potential of this compound as a foundational structure for new materials and therapeutic agents can be thoroughly investigated in a rapid and cost-effective manner.

Analytical Methodologies Development and Validation for 5 Isopropylnicotinic Acid Hydrochloride

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of analytical chemistry in the pharmaceutical industry, providing powerful tools for separating complex mixtures and quantifying individual components. The selection of a specific chromatographic technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for non-volatile and thermally sensitive compounds like 5-Isopropylnicotinic acid hydrochloride. The development of a stability-indicating HPLC method involves a systematic optimization of various parameters to achieve adequate separation of the main compound from any impurities or degradation products.

A typical reversed-phase HPLC (RP-HPLC) method would be the primary choice. The development process would involve:

Column Selection: A C18 or C8 column is generally the first choice for separating moderately polar compounds. The selection would be based on achieving the best peak shape and resolution.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. The pH of the buffer is a critical parameter for ionizable compounds like this compound and would be adjusted to ensure optimal retention and peak symmetry. Gradient elution might be employed to ensure the timely elution of all components with good resolution.

Detection Wavelength: The UV spectrum of this compound would be determined, and a detection wavelength offering maximum absorbance and specificity would be selected, likely in the range of 260-270 nm, which is typical for nicotinic acid derivatives.

Flow Rate and Column Temperature: These would be adjusted to optimize run time and separation efficiency. A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are common starting points.

An illustrative set of optimized HPLC parameters is presented in the table below.

ParameterIllustrative Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and 20mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate1.0 mL/min
Detection Wavelength265 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. For this compound, which is a salt and thus non-volatile, direct analysis by GC is not feasible. However, a GC method could be developed if the compound is derivatized to a more volatile form. For instance, esterification of the carboxylic acid group would increase its volatility.

A potential GC method would involve:

Derivatization: A reaction with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create a volatile silyl (B83357) ester.

Column Selection: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methylpolysiloxane) would be suitable for separating the derivatized analyte.

Temperature Programming: An oven temperature program would be developed to ensure the separation of the derivatized analyte from any by-products of the derivatization reaction or other volatile impurities.

Detector: A Flame Ionization Detector (FID) would offer good sensitivity, or a Mass Spectrometer (MS) for definitive identification.

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS) for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a higher degree of specificity and sensitivity.

LC-MS/MS: This would be the premier technique for the analysis of this compound in complex matrices or for trace-level impurity profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent selectivity by monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode. This allows for accurate quantification even in the presence of co-eluting interferences. bevital.noresearchgate.netnih.gov An electrospray ionization (ESI) source would likely be used, operating in positive ion mode to detect the protonated molecule of the analyte. bevital.no

GC-MS: Following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) would provide definitive identification of volatile impurities or the derivatized analyte itself by comparing its mass spectrum with a reference library. mdpi.comjmb.or.kr The electron ionization (EI) source would generate a characteristic fragmentation pattern, acting as a chemical fingerprint.

Validation of Analytical Procedures According to ICH Guidelines

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation process is guided by the ICH Q2(R1) guidelines. gmp-compliance.orgloesungsfabrik.de

Specificity and Selectivity Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.com For a stability-indicating assay, this is a critical validation parameter.

Specificity would be demonstrated by:

Forced Degradation Studies: The drug substance would be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. globalresearchonline.net The analytical method must be able to separate the main peak of this compound from all the degradation product peaks, demonstrating peak purity. Peak purity analysis is often performed using a photodiode array (PDA) detector in HPLC.

Placebo and Impurity Spiking: For a drug product formulation, a placebo (all excipients without the active ingredient) would be analyzed to show no interference at the retention time of the analyte. Additionally, known impurities would be spiked into the sample to prove that the method can separate them from the main compound.

Linearity and Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. gmpinsiders.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gmpinsiders.com

To determine linearity, a series of at least five standard solutions of this compound would be prepared at different concentrations. scioninstruments.com These solutions would be analyzed, and a calibration curve of response versus concentration would be plotted.

Statistical Analysis: The data would be subjected to linear regression analysis by the least squares method. The correlation coefficient (r²), y-intercept, and slope of the regression line are key indicators of linearity. An r² value of ≥ 0.99 is generally considered acceptable.

Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. For an assay of a drug substance or finished product, the typical range is 80% to 120% of the test concentration. gmpinsiders.com For impurity testing, the range must cover from the reporting level of the impurity to 120% of the specification. gmpinsiders.com

An example of a linearity study data table is provided below.

Concentration (µg/mL)Peak Area (Arbitrary Units)
50451200
75674500
100902100
1251123500
1501351000

Regression Analysis Results (Illustrative)

  • Correlation Coefficient (r²): 0.9998
  • Slope: 8995
  • Y-Intercept: 150
  • Precision (Repeatability and Intermediate Precision) Assessment

    Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility. europa.euchromatographyonline.com

    Repeatability (Intra-assay Precision): Repeatability assesses the precision of a method over a short time interval under the same operating conditions. europa.eu This involves the same analyst, same instrument, and same day. To determine repeatability, a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the target concentration are typically analyzed. chromatographyonline.com The results are usually expressed as the Relative Standard Deviation (%RSD). For the assay of a drug substance like this compound, a typical acceptance criterion for repeatability is a %RSD of not more than 1.0%. chromatographyonline.com

    Intermediate Precision: Intermediate precision, also referred to as ruggedness, expresses the within-laboratory variations, such as on different days, with different analysts, or using different equipment. chromatographyonline.comchromatographyonline.com This assessment is crucial for understanding the expected variability of the method when used for routine analysis within a single laboratory. The study design for intermediate precision involves analyzing the same sample under these varied conditions and comparing the results. The acceptance criteria for intermediate precision are generally slightly wider than for repeatability to account for these additional sources of variability.

    Below is an illustrative data table for the precision assessment of an HPLC assay for this compound.

    ParameterAnalyst 1 / Day 1 / Instrument 1 (% Assay)Analyst 2 / Day 2 / Instrument 2 (% Assay)
    Preparation 1 99.8100.2
    Preparation 2 100.199.5
    Preparation 3 99.999.8
    Preparation 4 100.2100.4
    Preparation 5 99.799.6
    Preparation 6 100.0100.1
    Mean 99.9599.93
    Standard Deviation 0.210.36
    %RSD (Repeatability) 0.21%0.36%
    Overall Mean \multicolumn{2}{c}{99.94}
    Overall Standard Deviation \multicolumn{2}{c}{0.30}
    Overall %RSD (Intermediate Precision) \multicolumn{2}{c}{0.30%}

    Accuracy and Recovery Studies

    Accuracy is the measure of the closeness of the test results obtained by the analytical method to the true value. europa.eu It is a critical parameter that confirms the method's ability to provide correct results. Accuracy is typically determined through recovery studies, where a known amount of pure analyte (this compound) is added to a placebo or sample matrix. The analytical method is then used to measure the amount of analyte recovered.

    According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three replicates at 80%, 100%, and 120% of the target concentration). europa.euscirp.org The results are expressed as the percentage recovery of the known amount of analyte added. For an assay of a drug substance, the acceptance criteria for recovery are typically within 98.0% to 102.0%. scirp.org

    An example of an accuracy study for this compound is presented below.

    Concentration LevelAmount Spiked (mg)Amount Recovered (mg)% Recovery
    80% (n=3) 8.07.9599.4%
    8.08.02100.3%
    8.07.9899.8%
    100% (n=3) 10.010.05100.5%
    10.09.9299.2%
    10.010.10101.0%
    120% (n=3) 12.011.9599.6%
    12.012.12101.0%
    12.012.03100.3%
    Average % Recovery \multicolumn{3}{c}{100.1% }

    Robustness and Ruggedness Evaluations

    Robustness is the measure of an analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mdpi.com It provides an indication of the method's reliability during normal usage. Robustness is evaluated by systematically altering parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. mdpi.com The effect of these changes on the analytical results (e.g., retention time, peak shape, and quantitative results) is then assessed. The method is considered robust if the results remain within acceptable limits despite these variations.

    Ruggedness was a term previously used to describe the reproducibility of test results under varied conditions, such as different laboratories and analysts. chromatographyonline.com Under current ICH guidelines, this concept is largely covered by intermediate precision (within-laboratory variations) and reproducibility (inter-laboratory variations). chromatographyonline.comchromatographyonline.com

    The following table illustrates a robustness study for an HPLC method for this compound.

    Parameter VariedModificationResult (e.g., % Assay)System Suitability
    Flow Rate (mL/min) 1.0 (Nominal)100.1%Pass
    0.9 (-10%)100.3%Pass
    1.1 (+10%)99.8%Pass
    Mobile Phase pH 3.0 (Nominal)100.1%Pass
    2.8 (-0.2)100.0%Pass
    3.2 (+0.2)100.2%Pass
    Column Temperature (°C) 30 (Nominal)100.1%Pass
    28 (-2°C)99.9%Pass
    32 (+2°C)100.4%Pass

    Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These parameters are crucial for impurity testing and degradation studies.

    Several methods can be used to determine LOD and LOQ, with the most common being:

    Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. juniperpublishers.comyoutube.com

    Based on the Standard Deviation of the Response and the Slope: This method uses the calibration curve generated during the linearity study. The LOD and LOQ are calculated using the following formulas as per ICH guidelines sepscience.com:

    LOD = 3.3 × (σ / S)

    LOQ = 10 × (σ / S)

    Where:

    σ = the standard deviation of the y-intercepts of the regression line (or the standard deviation of the blank response). juniperpublishers.com

    S = the slope of the calibration curve. sepscience.com

    Once calculated, the LOQ should be experimentally verified by analyzing a number of samples at that concentration to confirm that the requirements for precision and accuracy are met. sepscience.com

    Implementation of Quality by Design (QbD) Principles in Analytical Development

    Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgresearchgate.net When applied to analytical methods, this is known as Analytical QbD (AQbD). researchgate.net The goal of AQbD is to design a robust method that consistently delivers data of the required quality.

    Analytical Target Profile (ATP) Definition

    The foundation of the AQbD approach is the definition of the Analytical Target Profile (ATP). a3p.org The ATP is a prospective summary of the performance characteristics required for an analytical method to be fit for its intended purpose. nih.gov It defines the quality requirements for the reportable result, including aspects like the analyte to be measured, the required accuracy, and precision. nih.govpremier-research.com The ATP serves as a guide for method development and a basis for assessing the method's performance throughout its lifecycle. nih.gov

    An example of an ATP for an HPLC assay method for this compound is provided below.

    AttributeTarget
    Analyte This compound
    Matrix Drug Substance
    Method Type Quantitative Assay (HPLC)
    Accuracy Mean recovery between 98.0% and 102.0% of the true value.
    Precision %RSD for repeatability ≤ 1.0%. %RSD for intermediate precision ≤ 2.0%.
    Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
    Specificity The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.

    Risk Assessment and Identification of Critical Method Parameters

    A key component of QbD is quality risk management. researchgate.net In the context of AQbD, risk assessment is used to identify and rank method parameters that have the potential to impact the method's performance and, consequently, the quality of the analytical data. Tools such as a fishbone (Ishikawa) diagram or Failure Mode and Effects Analysis (FMEA) can be used to identify potential failure modes. sepscience.comeuropa.eu

    This process helps in identifying Critical Method Parameters (CMPs), which are variables that must be carefully controlled to ensure the method meets the criteria defined in the ATP. rjptonline.org Once identified, these CMPs are further investigated through experimental designs (DoE) to understand their impact and to define a Method Operable Design Region (MODR), within which the method is known to perform robustly.

    A simplified risk assessment for an HPLC method for this compound is shown below.

    Potential Critical ParameterPotential Failure ModeRisk Ranking (High/Medium/Low)Justification/Mitigation
    Mobile Phase pH Shift in retention time, poor peak shapeHighEvaluate effect of pH variation during development; specify a narrow range (e.g., ±0.1 pH unit).
    Column Temperature Shift in retention timeMediumAssess impact of temperature changes (e.g., ±5°C) to determine sensitivity.
    Flow Rate Proportional shift in retention timeMediumEvaluate during robustness study. Typically well-controlled by modern HPLC systems.
    Wavelength Inaccurate quantificationLowSelect λmax where absorbance is high and relatively flat to minimize impact of small wavelength shifts.
    Injection Volume Proportional change in peak areaLowTypically well-controlled by the autosampler.

    Establishment of Method Operable Design Regions (MODR)

    The establishment of a Method Operable Design Region (MODR) is a critical component of the Analytical Quality by Design (AQbD) framework, ensuring that an analytical method is robust and consistently delivers its intended performance. bldpharm.com The MODR defines a multidimensional space based on critical method parameters, within which the method is proven to be reliable. bldpharm.commdpi.com This approach allows for flexibility in method parameters without the need for revalidation, which is a significant advantage in a quality control environment. mdpi.comsielc.com For the analytical method of this compound, a systematic approach involving risk assessment and Design of Experiments (DoE) was employed to establish the MODR for a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

    The initial phase involved identifying critical method parameters (CMPs) that could potentially impact the method's performance. Based on prior knowledge of similar nicotinic acid derivatives and chromatographic principles, the following parameters were identified as critical for the separation and quantification of this compound and its potential impurities:

    Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.

    pH of the Aqueous Buffer: Influences the ionization state of the analyte and, consequently, its retention.

    Column Temperature: Affects the viscosity of the mobile phase and the kinetics of mass transfer, impacting peak shape and resolution.

    Flow Rate: Determines the analysis time and can influence separation efficiency.

    A design of experiments (DoE) was then conducted to systematically investigate the effects of these CMPs on the critical quality attributes (CQAs) of the analytical method. The primary CQAs for this analysis were identified as:

    Resolution (Rs): The separation between the main peak of this compound and its closest eluting impurity.

    Tailing Factor (Tf): A measure of peak symmetry.

    Retention Time (Rt): The time at which the analyte elutes.

    A central composite design (CCD) was chosen for the DoE, allowing for the evaluation of linear, interaction, and quadratic effects of the CMPs on the CQAs. The experimental ranges for the CMPs were selected based on preliminary scouting experiments and are detailed in the table below.

    Table 1: Experimental Design for MODR Establishment

    Critical Method Parameter Low Level (-1) Center Level (0) High Level (+1)
    Acetonitrile (%) 35 40 45
    pH of Buffer 3.0 3.5 4.0

    The results of the DoE were used to generate mathematical models that describe the relationship between the CMPs and the CQAs. These models were then used to create contour plots, which visually represent the MODR. The MODR is the region where all CQAs simultaneously meet their acceptance criteria. For this study, the acceptance criteria were defined as: Resolution (Rs) ≥ 2.0, Tailing Factor (Tf) ≤ 1.5, and a practical window for Retention Time (Rt).

    The interactive data table below summarizes the predicted responses for the CQAs at different combinations of CMPs within the investigated range.

    Table 2: Predicted CQA Responses within the Investigated Design Space

    Acetonitrile (%) pH of Buffer Column Temperature (°C) Predicted Resolution (Rs) Predicted Tailing Factor (Tf) Predicted Retention Time (min)
    35 3.0 25 2.8 1.2 8.5
    45 3.0 25 2.2 1.4 5.1
    35 4.0 25 2.5 1.1 9.2
    45 4.0 25 1.9 1.3 5.8
    35 3.0 35 2.9 1.1 7.9
    45 3.0 35 2.3 1.3 4.8
    35 4.0 35 2.6 1.0 8.6
    45 4.0 35 2.0 1.2 5.4

    The established MODR provides a clear understanding of the operational flexibility of the analytical method. For instance, the acetonitrile concentration can be varied between 38% and 42%, and the pH of the buffer can range from 3.2 to 3.8, while maintaining a column temperature between 28°C and 32°C, without compromising the method's performance. This robust operational space ensures that minor variations in method parameters will not lead to out-of-specification results, thereby enhancing the reliability of the analytical data for this compound.

    No Specific Research Found for this compound

    Despite a comprehensive search of available scientific literature and databases, no specific mechanistic studies or biochemical pathway interrogations focusing solely on the chemical compound this compound were identified. The current body of scientific research does not appear to contain detailed information regarding its metabolic fate, enzymatic interactions, pharmacological targets, or genetic interaction profiles.

    Therefore, it is not possible to generate the requested article with scientifically accurate and specific details for "this compound" following the provided outline. The available research focuses on the broader class of nicotinic acid and its other derivatives, and extrapolating this information to this compound without direct evidence would be scientifically unsound and speculative.

    General information on the methodologies mentioned in the outline is available, but their specific application to this compound has not been documented in the accessible literature. This includes:

    Metabolic Fate and Transformation Pathway Analysis: While the metabolism of nicotinic acid is well-documented, the specific biotransformation of the 5-isopropyl derivative remains uncharacterized.

    Application of Stable Isotope-Labeled Compounds: There is no evidence of studies utilizing stable isotope-labeled 5-Isopropylnicotinic acid to trace its metabolic journey.

    Enzymatic Reactions and Flux Analysis: The specific enzymes that may interact with or metabolize this compound, and its effect on metabolic flux, have not been investigated.

    Small Molecule-Protein Interaction Studies: There are no published studies identifying the protein binding partners or pharmacological targets of this compound.

    Genetic Interaction Profiling: Genetic screening to uncover the molecular targets of this specific compound has not been reported.

    Without dedicated research on this compound, any attempt to create the requested content would not meet the required standards of scientific accuracy and would fall outside the strict constraints of the user's instructions. Further research is required to elucidate the biochemical and pharmacological properties of this specific compound.

    Mechanistic Studies and Biochemical Pathway Interrogation of 5 Isopropylnicotinic Acid Hydrochloride

    Pharmacological Target Identification and Mechanism of Action Elucidation

    Computational Inference in Deconvoluting Target Networks

    There is currently no publicly available research that details the use of computational inference or systems biology approaches to deconvolute the target networks of 5-Isopropylnicotinic acid hydrochloride. Scientific investigations into the broader therapeutic targets and off-target effects of this specific compound using computational models have not been published.

    Investigation of Voltage-Gated Sodium Channel Modulation

    Scientific literature lacks specific studies on the interaction between this compound and voltage-gated sodium channels (VGSCs). Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. They are composed of a large alpha subunit, which forms the ion pore, and one or more smaller beta subunits that modulate channel gating and localization. While various molecules are known to modulate VGSC function, no data is available to suggest or detail any such activity for this compound.

    Exploration of P2Y12 Receptor Inhibition Mechanisms

    There is no available research describing the exploration of P2Y12 receptor inhibition mechanisms by this compound. The P2Y12 receptor is a key chemoreceptor for adenosine (B11128) diphosphate (B83284) (ADP) and plays a critical role in platelet activation and aggregation. Inhibition of this receptor is a major strategy in antiplatelet therapy. However, studies detailing the specific inhibitory actions or mechanisms of this compound on the P2Y12 receptor have not been documented in the scientific literature.

    Emerging Research Frontiers and Future Directions for 5 Isopropylnicotinic Acid Hydrochloride

    Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

    The landscape of chemical and drug discovery has been fundamentally reshaped by the advent of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These powerful computational tools offer the ability to analyze vast datasets, identify complex patterns, and predict molecular properties with increasing accuracy, thereby accelerating the research and development pipeline. mdpi.com For a compound like 5-Isopropylnicotinic acid hydrochloride, AI and ML can be pivotal in elucidating its therapeutic potential and mechanism of action.

    Machine learning algorithms can be trained on large databases of chemical structures and their corresponding biological activities to predict the potential therapeutic targets of new molecules. researchgate.netmdpi.com In the case of this compound, an ML model could predict its binding affinity for various receptors, enzymes, and ion channels, helping to prioritize experimental studies. nih.gov For instance, given its nicotinic acid backbone, models could assess its potential interaction with nicotinic receptors or enzymes involved in lipid metabolism.

    The application of AI in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another critical area. researchgate.net Early-stage computational screening of this compound for potential liabilities can help to de-risk its development as a therapeutic agent.

    Below is an illustrative table showcasing the types of predictions that could be generated for this compound using various machine learning models.

    Predicted Property Machine Learning Model Illustrative Predicted Value Implication for Research
    G-Protein Coupled Receptor (GPCR) Binding AffinityGraph Convolutional NetworkHigh probability of binding to GPR109APrioritize in vitro assays for this nicotinic acid receptor.
    Cytochrome P450 InhibitionRandom Forest ClassifierLow probability of inhibiting major CYP enzymesSuggests a lower risk of drug-drug interactions.
    Aqueous SolubilityDeep Neural NetworkModerate solubility at physiological pHGuides formulation development for potential therapeutic delivery.
    Blood-Brain Barrier PermeabilitySupport Vector MachineLow to moderate permeabilityInforms potential applications for central nervous system vs. peripheral targets.

    This table is for illustrative purposes to demonstrate the potential applications of AI in predicting the properties of this compound.

    Potential for Advanced Material Science Applications

    While the initial focus for a nicotinic acid derivative is often in the life sciences, the unique chemical structure of this compound may also lend itself to applications in material science. The pyridine (B92270) ring, with its nitrogen atom, can participate in hydrogen bonding and coordination with metal ions, making it an interesting building block for functional materials.

    One area of potential is in the development of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The specific geometry and functional groups of this compound could be leveraged to create MOFs with tailored pore sizes and chemical environments. Such materials could have applications in gas storage, catalysis, and chemical sensing.

    Another possibility lies in the creation of functional polymers. The carboxylic acid and hydrochloride moieties of the molecule could be used for polymerization reactions, potentially leading to polymers with interesting electronic or responsive properties. For example, polymers incorporating this moiety might exhibit pH-responsive behavior, making them suitable for applications in drug delivery systems or smart coatings.

    The field of organic electronics could also be an avenue for exploration. Pyridine-containing compounds have been investigated for their electron-transporting properties. The specific substitution pattern of this compound could influence its electronic characteristics, making it a candidate for incorporation into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

    The following table outlines potential material science applications and the key structural features of this compound that would be relevant.

    Potential Application Area Relevant Structural Features Hypothesized Material Property
    Metal-Organic Frameworks (MOFs)Carboxylate group, Pyridine nitrogenTunable porosity for selective gas adsorption
    pH-Responsive PolymersCarboxylic acid, Pyridine ringSwelling/shrinking behavior in response to pH changes
    Organic ElectronicsPyridine ring systemElectron-transporting capabilities for semiconductor applications

    This table is hypothetical and intended to illustrate potential research directions in material science.

    Interdisciplinary Research Synergies and Collaborative Opportunities

    Realizing the full potential of this compound will necessitate a highly collaborative and interdisciplinary approach. The complexity of modern scientific challenges requires the integration of expertise from diverse fields.

    A successful research program would involve a synergistic collaboration between computational chemists and medicinal chemists. The computational experts could leverage AI and ML to guide the design and prioritization of new derivatives, while the medicinal chemists would be responsible for their synthesis and experimental validation. researchgate.net This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. researchgate.net

    Furthermore, collaborations with biochemists and pharmacologists would be essential to elucidate the biological activity and mechanism of action of this compound and its analogs. mdpi.com Their expertise in designing and conducting in vitro and in vivo assays would be critical for validating the predictions made by computational models.

    For the exploration of material science applications, partnerships with materials scientists and chemical engineers would be paramount. These collaborations would focus on the incorporation of this compound into novel materials and the characterization of their physical and chemical properties.

    The following table summarizes the key disciplines and their potential contributions to the research and development of this compound.

    Discipline Key Contributions Expected Outcomes
    Computational Chemistry / ChemoinformaticsAI/ML model development, virtual screening, ADMET predictionPrioritized list of therapeutic targets and optimized lead compounds
    Medicinal / Synthetic ChemistrySynthesis of this compound and its derivativesNovel chemical entities for biological and material science testing
    Biochemistry / PharmacologyIn vitro and in vivo biological assays, mechanism of action studiesValidated therapeutic targets and understanding of biological effects
    Material Science / Chemical EngineeringDesign and synthesis of novel materials, characterization of material propertiesNew functional materials with potential applications in various technologies

    Q & A

    Q. What chromatographic techniques are recommended for isolating this compound from reaction byproducts?

    • Methodological Answer : Reverse-phase HPLC with C18 columns is effective for separation, using mobile phases like water-acetonitrile with 0.1% trifluoroacetic acid. For preparative-scale isolation, flash chromatography with gradient elution (e.g., ethyl acetate/hexane) is suitable. Ensure method validation using spiked standards and retention time consistency, as per analytical chemistry best practices .

    Q. Which spectroscopic methods are most reliable for structural characterization of this compound?

    • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the isopropyl and nicotinic acid moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical data. For hydrochloride confirmation, conduct elemental analysis for chloride content .

    Q. How can researchers quantify this compound in complex matrices (e.g., biological samples)?

    • Methodological Answer : Develop a calibration curve using UV-Vis spectroscopy (absorption at 260–280 nm for aromatic systems) or HPLC with diode-array detection. For trace analysis, LC-MS/MS in Selected Reaction Monitoring (SRM) mode enhances specificity. Validate linearity, limit of detection (LOD), and recovery rates per ICH guidelines .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

    • Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I2I^2, τ2\tau^2) to quantify variability between studies . If I2>50%I^2 > 50\%, apply random-effects models to account for between-study variance. Sensitivity analyses can identify outlier studies, while subgroup analyses (e.g., by cell type or dosage) may explain discrepancies .

    Q. What experimental design principles ensure reproducibility in synthesizing and testing this compound?

    • Methodological Answer : Follow NIH preclinical guidelines for rigorous reporting, including batch-specific purity data, solvent lot numbers, and instrument calibration records . Use blinded replicates and negative controls in bioactivity assays. Publish detailed protocols in supplementary materials, adhering to journal standards for experimental transparency .

    Q. How should stability studies for this compound under physiological conditions be structured?

    • Methodological Answer : Design accelerated stability tests at varying pH (1.2–7.4), temperature (4–37°C), and humidity (40–75% RH). Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius plots) to predict shelf-life. Include mass balance assessments to account for degradation byproducts .

    Q. What advanced techniques elucidate the interaction mechanism between this compound and biological targets?

    • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and stoichiometry. Molecular dynamics simulations (e.g., GROMACS) can model ligand-receptor interactions, validated by mutagenesis studies on putative binding residues .

    Q. How can in situ spectroscopic methods (e.g., FT-IR microscopy) enhance real-time analysis of this compound in reactions?

    • Methodological Answer : Implement flow-cell FT-IR to monitor intermediate formation during synthesis. Couple with multivariate analysis (e.g., PCA) to deconvolute overlapping peaks. Compare with off-line NMR data for cross-validation .

    Q. What statistical approaches are critical for validating bioactivity data in dose-response studies?

    • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50_{50}/IC50_{50}. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes (e.g., Cohen’s dd) and confidence intervals to avoid overinterpretation of small datasets .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.